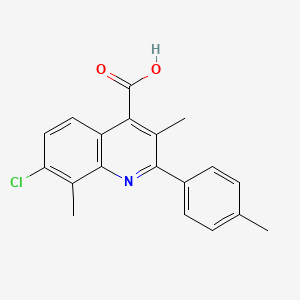
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound, with the molecular formula C({19})H({16})ClNO(_{2}), is primarily used in proteomics research and has a molecular weight of 325.8 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, and other halogenating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is widely used in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives, which are valuable in material science and catalysis.
Biology: This compound is used in studying enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinoline-4-carboxylic acid: Another derivative with similar structural features but different substituents, leading to varied biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications .
Eigenschaften
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-4-6-13(7-5-10)17-12(3)16(19(22)23)14-8-9-15(20)11(2)18(14)21-17/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUPUMSZIBUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
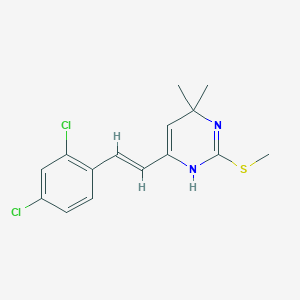
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)
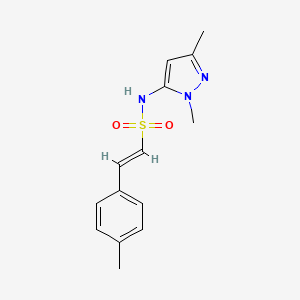

![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
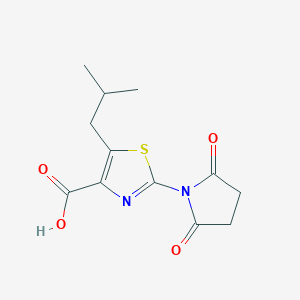
![4-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2768942.png)
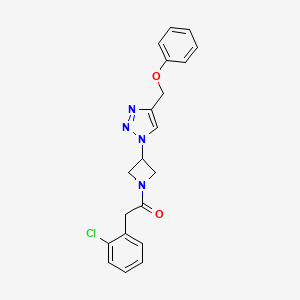
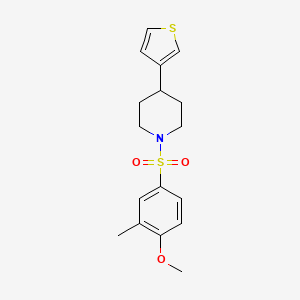
![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)

![2-(3,9-dimethyl-6,8-dioxo-7-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2768950.png)
![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2768952.png)
